An In-depth Technical Guide to 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Physicochemical Properties, Synthesis, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of a specific, yet underexplored derivative, 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, propose a viable synthetic route, and discuss its potential in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this molecule and its derivatives.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic system, a class of compounds that has garnered substantial interest in pharmaceutical research.[5][6] These heterocycles are isosteres of purines and indazoles, allowing them to interact with a wide array of biological targets.[7] The versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] Furthermore, they have found applications as kinase inhibitors, crucial in cancer and inflammation-targeted therapies.[8][9] The substitution pattern on the pyrazolo[3,4-b]pyridine core plays a critical role in modulating the pharmacological activity, making the exploration of novel derivatives a key area of research.[4]
This guide focuses on 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a derivative featuring a hydroxymethyl group at the C5 position and a methyl group at the N1 position. These functional groups are anticipated to influence the molecule's solubility, polarity, and potential for hydrogen bonding, thereby impacting its pharmacokinetic and pharmacodynamic profiles.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 179.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small heterocyclic organic molecules. |
| Melting Point | 150-180 °C | Estimated based on similar heterocyclic structures. The presence of the hydroxymethyl group allows for hydrogen bonding, which would likely result in a higher melting point compared to the unsubstituted parent compound. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding. Decomposition at elevated temperatures is common for such compounds. |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water and non-polar organic solvents. | The hydroxymethyl group is expected to enhance solubility in polar protic solvents. The overall heterocyclic nature suggests solubility in polar aprotic solvents like DMSO. |
| pKa | Basic pKa ~ 3-5; Acidic pKa ~ 13-15 | The pyridine nitrogen will exhibit basicity, while the hydroxyl proton will be weakly acidic. These are estimations based on the electronic effects of the fused ring system. |
| LogP | 0.5 - 1.5 | The hydroxymethyl group will decrease the lipophilicity compared to an unsubstituted analogue. This value is a rough estimate. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can be designed based on established methodologies for the synthesis of the pyrazolo[3,4-b]pyridine core.[5] A common and effective strategy involves the construction of the pyridine ring onto a pre-formed pyrazole.[5][10]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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To a solution of 5-amino-1-methylpyrazole (1.0 eq) in glacial acetic acid (10 volumes), add ethyl (ethoxymethylene)acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
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The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
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Purify the crude product by recrystallization from ethanol to afford Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a solid.
Rationale: This condensation-cyclization reaction is a well-established method for forming the pyrazolo[3,4-b]pyridine core.[5] Acetic acid serves as both the solvent and a catalyst for the reaction.
Step 2: Synthesis of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functional group to a primary alcohol without affecting the aromatic heterocyclic core. The use of anhydrous conditions is critical due to the reactivity of LiAlH₄ with water.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine would rely on standard spectroscopic techniques. The following are the predicted spectral data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.50-8.40 (m, 1H, H-6)
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δ 8.10-8.00 (m, 1H, H-4)
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δ 7.95 (s, 1H, H-3)
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δ 4.80 (d, J = 5.5 Hz, 2H, -CH₂OH)
-
δ 4.05 (s, 3H, N-CH₃)
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δ 2.50 (t, J = 5.5 Hz, 1H, -OH)
Rationale: The chemical shifts are estimated based on published data for similar pyrazolo[3,4-b]pyridine derivatives.[11] The aromatic protons will appear in the downfield region. The benzylic-like protons of the hydroxymethyl group will be a doublet, coupled to the hydroxyl proton, which itself will appear as a triplet. The N-methyl group will be a singlet in the upfield region.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 155.0 (C-7a)
-
δ 148.0 (C-6)
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δ 145.0 (C-5)
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δ 135.0 (C-3)
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δ 120.0 (C-4)
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δ 110.0 (C-3a)
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δ 63.0 (-CH₂OH)
-
δ 35.0 (N-CH₃)
Rationale: The chemical shifts are predicted based on the expected electronic environment of each carbon atom.
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3100-3000 (C-H stretch, aromatic)
-
2950-2850 (C-H stretch, aliphatic)
-
1620, 1580, 1500 (C=C and C=N stretching in aromatic rings)
-
1050 (C-O stretch)
Rationale: The presence of a broad peak in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch. The other peaks correspond to the various functional groups present in the molecule.
-
-
Mass Spectrometry (EI):
-
m/z 179 (M⁺)
-
m/z 162 (M⁺ - OH)
-
m/z 150 (M⁺ - CH₂OH)
Rationale: The molecular ion peak is expected at m/z 179. Common fragmentation patterns would involve the loss of the hydroxyl group or the entire hydroxymethyl group.
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Potential Applications in Drug Discovery
The 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold holds significant potential for drug discovery due to the established biological activities of the parent ring system and the introduction of key functional groups.
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Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a well-known hinge-binding motif in many kinase inhibitors.[8] The hydroxymethyl group at the C5 position can act as a hydrogen bond donor and/or acceptor, potentially forming crucial interactions with the amino acid residues in the ATP-binding pocket of various kinases. This could lead to the development of potent and selective inhibitors for targets implicated in cancer and inflammatory diseases.
-
Anticancer and Anti-leukemic Agents: Numerous pyrazolo[3,4-b]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][12] The introduction of a hydroxymethyl group could enhance the aqueous solubility and bioavailability of these compounds, potentially leading to improved in vivo efficacy.
-
Antimicrobial and Antiviral Activity: The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial and antiviral properties.[3] The functional groups on 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine could be further derivatized to optimize its activity against various pathogens.
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Central Nervous System (CNS) Applications: Certain pyrazolopyridine derivatives have shown activity in the central nervous system. The physicochemical properties of the title compound, including its potential to cross the blood-brain barrier, could be explored for applications in neurodegenerative diseases or other CNS disorders.
Conclusion
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. While direct experimental data is scarce, this in-depth technical guide provides a solid foundation for its further investigation. The predicted physicochemical properties, a detailed synthetic protocol, and the anticipated spectroscopic data offer a clear roadmap for its synthesis and characterization. The potential applications in drug discovery, particularly in the areas of oncology and infectious diseases, underscore the importance of further research into this and related compounds. It is our hope that this guide will stimulate further experimental work to unlock the full therapeutic potential of this intriguing heterocyclic compound.
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